molecular formula C13H17ClF3NO2S B2432824 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc CAS No. 2197057-56-8

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc

Cat. No.: B2432824
CAS No.: 2197057-56-8
M. Wt: 343.79
InChI Key: ZZAONXDNIBUJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc is a high-purity chemical compound offered for research and development purposes. The compound features a 1,1-dioxothiane (sulfone) core structure substituted with an amine group and a [2-(trifluoromethyl)phenyl]methyl moiety, a combination that suggests potential for interesting chemical and biological properties . Suppliers listing this compound and its close analogs are typically specialized in providing active pharmaceutical ingredients (APIs) and advanced pharmaceutical intermediates, indicating its relevance in medicinal chemistry and drug discovery pipelines . The presence of the trifluoromethyl group is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Specific data on applications, mechanism of action, solubility, and stability are currently the subject of ongoing research. Researchers can inquire for further details on availability and custom synthesis.

Properties

IUPAC Name

1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-20(18,19)8-6-12;/h1-4H,5-9,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAONXDNIBUJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc typically involves several steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrobenzotrifluoride with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF to form an intermediate dinitro compound . This intermediate is then subjected to further reactions to introduce the amino and thiane-1,1-dione groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include sodium hydride, anhydrous DMF, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, while the thiane-1,1-dione moiety can participate in redox reactions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc include:

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group and an amino group but lacks the thiane-1,1-dione moiety.

    4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc, also known as 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1,1-dioxo-4-thianamine hydrochloride, is a compound characterized by its unique structural features, including a trifluoromethyl group and a thiane-1,1-dione moiety. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.

The molecular formula for this compound is C13H16F3NO2SC_{13}H_{16}F_3NO_2S, with a molecular weight of approximately 343.79 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The thiane-1,1-dione moiety can participate in redox reactions, while the trifluoromethyl group may facilitate binding to biological targets due to its electron-withdrawing properties.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes through competitive or non-competitive inhibition.
  • Protein Binding : It can alter the conformation or activity of target proteins, impacting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Data Table: Biological Activity Overview

Biological Activity Effect Study Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial efficacy of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Anticancer Activity

In a recent study on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis via the mitochondrial pathway.

Q & A

Q. How to optimize enantiomeric purity for chiral derivatives?

  • Approach :
  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
  • Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) for resolution. Validate via circular dichroism (CD) spectroscopy .

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